

Ethyl 4-amino-3-bromo-5-chlorobenzoate structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 4-amino-3-bromo-5-chlorobenzoate

Cat. No.: B1486372

[Get Quote](#)

An In-depth Technical Guide to **Ethyl 4-amino-3-bromo-5-chlorobenzoate**

Introduction

Ethyl 4-amino-3-bromo-5-chlorobenzoate is a polysubstituted aromatic compound belonging to the family of benzoate esters. Its structure, characterized by a unique arrangement of electron-donating (amino) and electron-withdrawing (bromo, chloro, and ethyl carboxylate) groups, makes it a highly valuable and versatile intermediate in advanced organic synthesis. The strategic placement of these functional groups provides multiple reaction sites, enabling the construction of complex molecular architectures. This guide, intended for researchers and professionals in drug development and chemical sciences, offers a detailed exploration of its structure, physicochemical properties, a validated synthesis protocol, and comprehensive spectroscopic characterization. The insights provided herein are grounded in established chemical principles to facilitate its effective application in research and development.

Molecular Structure and Physicochemical Properties

The foundational attributes of **Ethyl 4-amino-3-bromo-5-chlorobenzoate** are dictated by its molecular structure. The interplay between the amino, halogen, and ester functional groups on the benzene ring governs its reactivity, solubility, and overall chemical behavior.

1.1. Chemical Identity

- IUPAC Name: **Ethyl 4-amino-3-bromo-5-chlorobenzoate**
- CAS Number: 874779-56-3[\[1\]](#)
- Molecular Formula: C₉H₉BrClNO₂[\[1\]](#)
- Molecular Weight: 278.53 g/mol

1.2. Structural Diagram

Caption: 2D Structure of **Ethyl 4-amino-3-bromo-5-chlorobenzoate**.

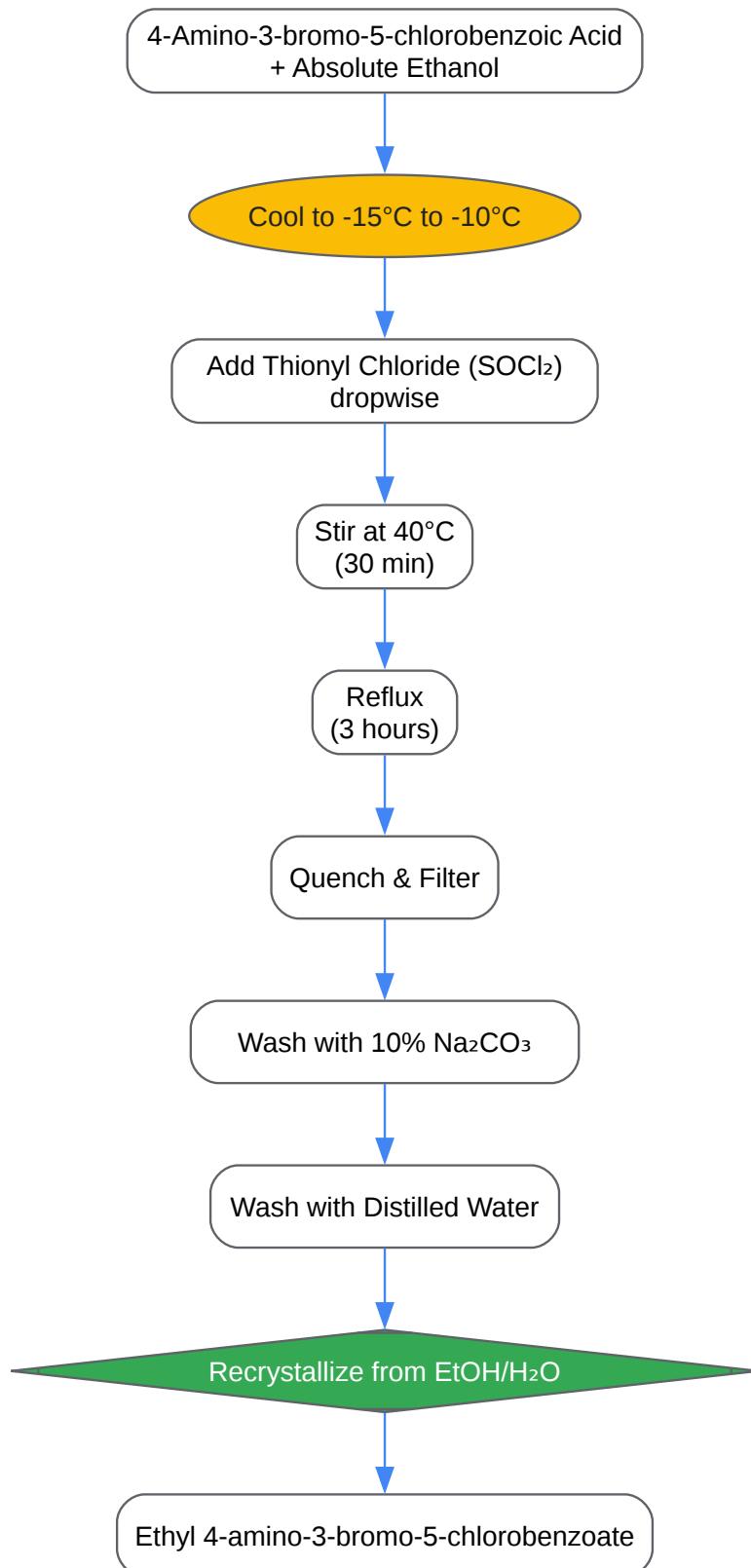
1.3. Physicochemical Data Summary

The physical properties of this compound are characteristic of a solid crystalline substance with limited water solubility, a common trait for halogenated aromatic esters.

Property	Value	Source/Comment
Molecular Weight	278.53 g/mol	Calculated
Appearance	White to off-white solid	Typical for similar compounds [2]
Solubility	Insoluble in water; Soluble in organic solvents (e.g., EtOH, DMSO, DMF)	Inferred from structure
Melting Point	Not publicly available; expected to be >100 °C	Based on related structures

1.4. Influence of Functional Groups on Reactivity

- Amino Group (-NH₂): As a primary aromatic amine, this group is a potent activating ortho-, para-director due to resonance effects. It serves as a primary site for acylation, alkylation, and diazotization reactions.


- Halogens (-Br, -Cl): These groups are deactivating due to their inductive electron withdrawal but are also ortho-, para-directing because of resonance. Their presence enhances the molecule's utility in cross-coupling reactions (e.g., Suzuki, Heck).
- Ethyl Ester Group (-COOEt): This group is moderately deactivating and meta-directing. It is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and can undergo transesterification.[3]

The combined electronic effects of these substituents create a unique reactivity profile. The positions ortho to the powerful activating amino group are sterically hindered and electronically influenced by the halogens, directing reactivity towards the amine itself or the halogen sites under specific conditions.

Synthesis Protocol: Esterification of 4-Amino-3-bromo-5-chlorobenzoic Acid

The most direct and industrially scalable synthesis of **Ethyl 4-amino-3-bromo-5-chlorobenzoate** is the Fischer esterification of its parent carboxylic acid. The following protocol is adapted from established methods for structurally similar compounds and is designed for high yield and purity.[3][4]

2.1. Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Ethyl 4-amino-3-bromo-5-chlorobenzoate**.

2.2. Detailed Experimental Methodology

This procedure describes the esterification process, providing causal explanations for each critical step to ensure reproducibility and safety.

- Step 1: Reaction Setup
 - Suspend 4-amino-3-bromo-5-chlorobenzoic acid (1.0 eq) in absolute ethanol (approx. 10 mL per gram of acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[3]
 - Causality: Absolute ethanol is used both as the reactant and the solvent. Using an excess of ethanol drives the equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle.
- Step 2: Catalyst Addition
 - Cool the suspension to a temperature between -15°C and -10°C using an appropriate cooling bath (e.g., acetone/dry ice).
 - Add thionyl chloride (SOCl_2 , 1.2 eq) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not rise above -5°C.[3]
 - Causality: Thionyl chloride reacts with ethanol to form sulfurous acid ethyl ester chloride and HCl in situ. The HCl then acts as the catalyst for the esterification. This exothermic reaction is performed at low temperature to control the reaction rate and prevent the formation of unwanted byproducts.
- Step 3: Reaction Progression
 - After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for 30 minutes at 40°C.
 - Heat the reaction mixture to reflux (approximately 78°C) and maintain for 3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[3]

- Causality: The initial stirring at a moderate temperature allows for the complete formation of the catalytic species. Refluxing provides the necessary activation energy for the esterification reaction to proceed to completion in a reasonable timeframe.
- Step 4: Work-up and Isolation
 - Cool the reaction mixture to room temperature. A precipitate of the product should form.
 - Filter the precipitate and wash it thoroughly with distilled water to remove any remaining HCl and other water-soluble impurities.^[3]
 - Wash the collected solid with a cold 10% sodium carbonate (Na_2CO_3) solution until effervescence ceases. This step neutralizes any residual acid.^[3]
 - Finally, wash the product with distilled water again to remove any remaining sodium carbonate.
- Step 5: Purification
 - Dry the crude product under vacuum.
 - Recrystallize the solid from an ethanol/water mixture to obtain the pure **Ethyl 4-amino-3-bromo-5-chlorobenzoate**.
 - Causality: Recrystallization is a purification technique that relies on the difference in solubility of the product and impurities in a given solvent system at different temperatures. This step yields a product of high purity, suitable for further analytical characterization and use in subsequent synthetic steps.

Spectroscopic Characterization: A Self-Validating System

The identity and purity of the synthesized compound must be rigorously confirmed through spectroscopic analysis. The predicted data below serves as a benchmark for validating the structure of **Ethyl 4-amino-3-bromo-5-chlorobenzoate**.

3.1. Predicted Spectroscopic Data

Technique	Expected Observations
¹ H NMR (400 MHz, CDCl ₃)	δ ~7.95 (d, 1H, Ar-H), δ ~7.75 (d, 1H, Ar-H), δ ~4.50 (s, 2H, -NH ₂), δ 4.35 (q, 2H, -OCH ₂ CH ₃), δ 1.38 (t, 3H, -OCH ₂ CH ₃)
¹³ C NMR (100 MHz, CDCl ₃)	δ ~165 (C=O), δ ~148 (C-NH ₂), δ ~135 (Ar-C), δ ~132 (Ar-C), δ ~120 (C-Br), δ ~118 (C-Cl), δ ~115 (C-COOEt), δ ~61 (-OCH ₂), δ ~14 (-CH ₃)
IR Spectroscopy (KBr, cm ⁻¹)	3480-3300 (N-H stretch, two bands), 3080 (Ar C-H stretch), 2980 (Aliphatic C-H stretch), 1715 (C=O ester stretch), 1620 (N-H bend), 1580 (Ar C=C stretch), 1250 (C-O stretch), 800-600 (C-Br, C-Cl stretches)[5]
Mass Spectrometry (EI)	Molecular Ion (M ⁺) cluster due to Br and Cl isotopes: m/z 277 (¹² C ₉ ¹ H ₉ ⁷⁹ Br ³⁵ Cl ¹⁴ N ¹⁶ O ₂), 279 (containing ⁸¹ Br or ³⁷ Cl), 281 (containing ⁸¹ Br and ³⁷ Cl). Key fragments: [M-OEt] ⁺ , [M-COOEt] ⁺ .

Applications in Research and Development

Ethyl 4-amino-3-bromo-5-chlorobenzoate is not an end-product but a crucial building block. Its trifunctional nature allows for selective and sequential modifications, making it highly sought after in:

- Medicinal Chemistry: It serves as a scaffold for synthesizing targeted therapeutic agents. For instance, related 4-amino-3-chlorobenzoate esters are precursors for Epidermal Growth Factor Receptor (EGFR) inhibitors used in oncology.[3][6] The bromo and chloro substituents can be modified via cross-coupling reactions to introduce diverse functionalities, while the amino group can be derivatized to form amides, sulfonamides, or Schiff bases, which are common pharmacophores.[3]
- Agrochemicals: The halogenated aminobenzoate core is present in various herbicides and pesticides. This intermediate can be used to develop new agrochemicals with improved efficacy and environmental profiles.[2]

- Materials Science: The compound can be used to synthesize specialized dyes and polymers. The presence of halogens can enhance properties like thermal stability and flame retardancy in materials.[2]

Safety and Handling

As with any halogenated organic compound, proper safety protocols must be strictly followed. The information below is based on data for structurally related chemicals.[7][8][9][10]

- Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, nitrile gloves, and safety goggles with side shields.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and acids.
- First Aid Measures:
 - Skin Contact: Wash off immediately with plenty of soap and water.[7]
 - Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[7]
 - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]
 - Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Conclusion

Ethyl 4-amino-3-bromo-5-chlorobenzoate is a synthetically important intermediate whose value lies in the strategic arrangement of its functional groups. A comprehensive understanding of its structure, properties, and reactivity is paramount for its effective use. The validated synthesis and detailed characterization data provided in this guide offer researchers a reliable

foundation for incorporating this versatile molecule into their synthetic programs, paving the way for innovations in pharmaceuticals, agrochemicals, and material science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 4-Amino-3-bromo-5-chlorobenzoate - Lead Sciences [lead-sciences.com]
- 2. chemimpex.com [chemimpex.com]
- 3. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 4-amino-3-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- To cite this document: BenchChem. [Ethyl 4-amino-3-bromo-5-chlorobenzoate structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1486372#ethyl-4-amino-3-bromo-5-chlorobenzoate-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com